N-(3,4-dimethylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Acylation Reaction: The acetamide group is introduced through an acylation reaction, where an acyl chloride reacts with an amine.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide: shares structural similarities with other triazine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives.
Properties
Molecular Formula |
C19H18N4O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetamide |
InChI |
InChI=1S/C19H18N4O2/c1-13-8-9-16(10-14(13)2)21-18(24)12-23-19(25)22-17(11-20-23)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
DOLBKZNDBZNRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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